molecular formula C15H13N3OS B13850053 6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B13850053
M. Wt: 283.4 g/mol
InChI Key: ZDPPENDYOAVVFR-UHFFFAOYSA-N
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Description

6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core substituted with a benzyl group at the 6-position and a methylthio group at the 2-position

Chemical Reactions Analysis

6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding pocket of kinases, inhibiting their activity and thus preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory properties are mediated through the inhibition of the NF-kB pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one can be compared with other pyrido[4,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

6-benzyl-2-methylsulfanylpyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C15H13N3OS/c1-20-15-16-9-12-13(17-15)7-8-18(14(12)19)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

ZDPPENDYOAVVFR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)C=CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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